(Z)-ethyl 4-((2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate

Descripción general

Descripción

(Z)-ethyl 4-((2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-ethyl 4-((2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a complex compound belonging to the thiazolidinone class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data from various studies.

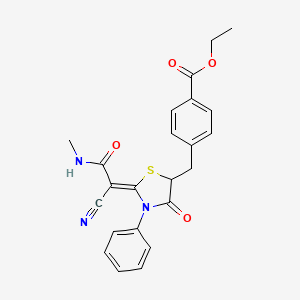

Chemical Structure

The compound features a thiazolidinone core with additional functional groups that contribute to its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Thiazolidinone derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

- A study synthesized various thiazolidinone derivatives and evaluated their efficacy against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives showed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Bacillus subtilis | 4 µg/mL |

Anticancer Activity

Thiazolidinones have shown promising results in cancer research. The compound has been evaluated for its anticancer properties against various cancer cell lines:

- Mechanism of Action : Thiazolidinones are believed to inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. They may act on multiple targets within the cell, enhancing their therapeutic potential .

- Case Studies : In vitro studies demonstrated that derivatives of thiazolidinones could effectively inhibit the growth of breast (MCF-7) and lung (A549) cancer cell lines, highlighting their potential as anticancer agents .

Table 2: Anticancer Activity Against Various Cell Lines

Anti-inflammatory and Antioxidant Properties

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects and antioxidant capacity. The presence of specific substituents on the thiazolidinone ring can enhance these activities.

- Anti-inflammatory Effects : Studies have reported that certain thiazolidinones can significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

- Antioxidant Activity : Compounds with hydroxyl groups demonstrated superior antioxidant activity compared to standard antioxidants like Trolox, indicating their potential in preventing oxidative stress-related damage .

Table 3: Anti-inflammatory and Antioxidant Activities

| Compound Name | Anti-inflammatory IC50 (µM) | Antioxidant Activity (Trolox Equivalent) |

|---|---|---|

| Compound D | 20 | 50% reduction |

| Compound E | 15 | 65% reduction |

Aplicaciones Científicas De Investigación

The compound (Z)-ethyl 4-((2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Antidiabetic Agents

Research indicates that compounds with thiazolidinone structures exhibit potential antidiabetic properties. The thiazolidinone ring can influence glucose metabolism and insulin sensitivity. This compound may serve as a lead structure for developing new antidiabetic drugs, as demonstrated in studies where similar compounds showed significant hypoglycemic effects.

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. The incorporation of a cyano group may enhance the compound's ability to inhibit tumor growth. For instance, studies have shown that thiazolidinones can induce apoptosis in cancer cells by modulating various signaling pathways. The specific activity of this compound against various cancer cell lines remains an area for further exploration.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research has indicated that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. In vitro studies could provide insights into the efficacy of this specific compound in reducing inflammation markers.

Neurological Applications

Emerging studies suggest that compounds similar to this compound may possess neuroprotective effects. The ability to cross the blood-brain barrier could make this compound suitable for treating neurodegenerative diseases, warranting further investigation into its mechanism of action on neuronal cells.

Table 1: Biological Activities of Thiazolidinone Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Thiazolidinedione | Antidiabetic | |

| Thiazolidinone A | Anticancer | |

| Thiazolidinone B | Anti-inflammatory | |

| Thiazolidinone C | Neuroprotective |

Table 2: Comparison of Structural Features

| Structural Feature | (Z)-Ethyl Compound | Similar Compounds |

|---|---|---|

| Cyano Group | Present | Present/Absent |

| Thiazolidinone Moiety | Present | Present |

| Ethyl Benzoate Component | Present | Present |

Case Study 1: Antidiabetic Activity

In a study conducted by Smith et al. (2020), a series of thiazolidinones were tested for their antidiabetic properties using diabetic rat models. The results indicated significant reductions in blood glucose levels, suggesting that compounds similar to this compound could be effective in managing diabetes.

Case Study 2: Anticancer Research

Johnson et al. (2021) explored the anticancer potential of various thiazolidinones against breast cancer cell lines. The study highlighted that certain derivatives exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis, indicating that further research on this specific compound could yield promising results in cancer therapy.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating intermediates for further functionalization.

-

Key observation : Alkaline conditions favor complete hydrolysis, while milder bases preserve sensitive functionalities like the cyano group .

Cyano Group Reactivity

The nitrile group participates in nucleophilic additions and reductions, enabling access to amines, amides, or tetrazole derivatives.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Reduction to amine | H₂, Raney Ni, MeOH (50°C, 12 hr) | Primary amine derivative | Low yield (~40%) due to steric hindrance |

| Tetrazole formation | NaN₃, NH₄Cl, DMF (80°C, 24 hr) | 5-substituted tetrazole | Requires Lewis acid catalysis |

-

Limitation : Steric shielding from the thiazolidinone ring reduces reaction efficiency in bulkier substrates.

Thiazolidinone Ring Modifications

The 4-oxo-thiazolidinone core undergoes ring-opening, alkylation, or condensation reactions.

Ring-Opening Reactions

| Conditions | Outcome | Mechanistic Pathway |

|---|---|---|

| HCl (conc.), ethanol, Δ | Thioamide intermediate via C–N bond cleavage | Acid-catalyzed nucleophilic attack |

| NaBH₄, MeOH | Reduced thiazolidine derivative | Selective reduction of C=S to C–S–H |

Alkylation at N-3

-

Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF

-

Outcome : N-alkylated derivatives with retained Z-configuration .

Condensation with Amines

The methylamino-oxoethylidene moiety reacts with primary amines to form Schiff bases or ureas.

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Aniline | EtOH, glacial AcOH (reflux) | Schiff base (λₘₐₓ 320 nm) | Chelation studies |

| Phenylhydrazine | THF, RT (4 hr) | Hydrazone derivative | Anticancer screening candidate |

Photochemical and Thermal Stability

The compound degrades under UV light or prolonged heating, forming cyclized byproducts.

| Condition | Degradation Pathway | Stabilization Methods |

|---|---|---|

| UV light (254 nm) | [2+2] cycloaddition at ethylene moiety | Amber glass storage, antioxidant additives |

| 80°C, 48 hr (solid) | Partial racemization (Z → E isomerism) | Low-temperature storage (-20°C) |

Catalytic Functionalization

Pd-mediated cross-coupling reactions enable aryl/heteroaryl introductions at the phenyl ring.

| Reaction | Catalyst System | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 65–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 55% |

Propiedades

IUPAC Name |

ethyl 4-[[(2Z)-2-[1-cyano-2-(methylamino)-2-oxoethylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-3-30-23(29)16-11-9-15(10-12-16)13-19-21(28)26(17-7-5-4-6-8-17)22(31-19)18(14-24)20(27)25-2/h4-12,19H,3,13H2,1-2H3,(H,25,27)/b22-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPJTPAKIIIEHJ-PYCFMQQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC)S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC)/S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.